2-Amino-3-(2-bromophenyl)propanoic acid
CAS No.: 30163-16-7
Cat. No.: VC21537163
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 30163-16-7 |
---|---|
Molecular Formula | C9H10BrNO2 |
Molecular Weight | 244.08 g/mol |
IUPAC Name | 2-amino-3-(2-bromophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) |
Standard InChI Key | JFVLNTLXEZDFHW-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Br |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Br |
Chemical Structure and Properties
Molecular Structure
(2R)-2-amino-3-(2-bromophenyl)propanoic acid features a central alpha carbon with an amino group (NH2), a carboxylic acid group (COOH), and a methylene group linking to a 2-bromophenyl ring. The stereochemistry at the alpha carbon is in the R configuration, which corresponds to the D-amino acid nomenclature in the traditional amino acid classification system .
Chemical Properties
The compound contains multiple functional groups that contribute to its chemical behavior:
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The carboxylic acid group (COOH) is acidic and can participate in esterification, amidation, and salt formation reactions.
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The amino group (NH2) is basic and can undergo acylation, alkylation, and other amine-typical reactions.
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The brominated aromatic ring may participate in various coupling reactions, particularly catalyzed cross-coupling reactions that are common for aryl halides .
Molecular Data
Property | Value | Source |
---|---|---|
Molecular Formula | C9H10BrNO2 | |
Molecular Weight | 244.08 g/mol | |
IUPAC Name | (2R)-2-amino-3-(2-bromophenyl)propanoic acid | |
CAS Number | 267225-27-4 |
Stereochemistry and Isomers
Stereochemical Configuration
The compound features a stereogenic center at the alpha carbon (C-2 position). The (2R) configuration indicates that the spatial arrangement of substituents follows the Cahn-Ingold-Prelog rules with the R descriptor. In traditional amino acid nomenclature, this corresponds to the D-configuration, hence the alternative name D-2-Bromophenylalanine .
The stereochemistry is critical for biological activity and interactions with chiral biological systems such as enzymes and receptors. The D-configuration is opposite to the L-configuration found in naturally occurring amino acids in proteins .
Physical Properties
Derivatives
The hydrochloride salt of this compound, (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride, has been documented with the following properties:
Property | Value | Source |
---|---|---|
Molecular Formula | C9H11BrClNO2 | |
Molecular Weight | 280.54 g/mol | |
CAS Number | 1391427-82-9 |
This salt form may offer different solubility properties compared to the free amino acid, potentially increasing water solubility which is a common characteristic of amino acid hydrochloride salts .
Chemical Identifiers and Nomenclature
Systematic Names and Synonyms
The compound is identified by several names and synonyms in scientific literature:
Name/Synonym | Source |
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(2R)-2-amino-3-(2-bromophenyl)propanoic acid | |
2-Bromo-D-phenylalanine | |
D-2-Bromophenylalanine | |
(R)-2-Amino-3-(2-bromophenyl)propanoic acid | |
H-D-PHE(2-BR)-OH |
Chemical Identifiers
Various chemical identifiers are used to uniquely identify this compound in databases and literature:
Identifier Type | Value | Source |
---|---|---|
InChI | InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |
InChIKey | JFVLNTLXEZDFHW-MRVPVSSYSA-N | |
SMILES | C1=CC=C(C(=C1)CC@HN)Br | |
European Community (EC) Number | 898-279-4 | |
DSSTox Substance ID | DTXSID40427515 | |
Nikkaji Number | J2.638.862G | |
Wikidata | Q72449173 |
Applications and Research
Research Context
The existence of this compound in databases like PubChem suggests its relevance in scientific research. Its inclusion with a unique CAS number and various chemical identifiers indicates recognition in the chemical community and potential ongoing research applications .
Comparison with Related Compounds
Comparison with Positional Isomers
A structural comparison with the meta-brominated isomer, (R)-2-Amino-3-(3-bromophenyl)propanoic acid, reveals differences that may affect chemical reactivity and biological properties:
Feature | (2R)-2-amino-3-(2-bromophenyl)propanoic acid | (R)-2-Amino-3-(3-bromophenyl)propanoic acid |
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Bromine Position | Ortho (position 2) | Meta (position 3) |
InChIKey | JFVLNTLXEZDFHW-MRVPVSSYSA-N | GDMOHOYNMWWBAU-MRVPVSSYSA-N |
CAS Number | 267225-27-4 | 99295-78-0 |
Likely Electronic Effects | Stronger electronic influence on benzyl position due to proximity | Moderate electronic influence on benzyl position |
Steric Considerations | Potential conformational restrictions due to ortho substitution | Less steric hindrance around the benzyl position |
Comparison with Natural Phenylalanine
Compared to natural L-phenylalanine:
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The bromination introduces a large, electronegative substituent that alters the electronic properties of the aromatic ring.
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The D-configuration (R-stereochemistry) is opposite to the natural L-phenylalanine found in proteins.
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The bromine atom significantly increases the molecular weight and may affect solubility properties.
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The reactivity profile is altered, offering additional chemical modification possibilities through the carbon-bromine bond.
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